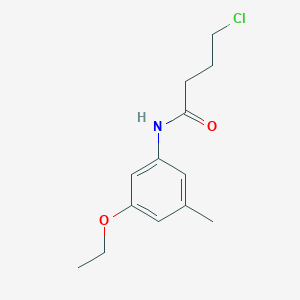
4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide is a chemical compound with the molecular formula C13H18ClNO2 and a molecular weight of 255.74 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a methylphenyl group attached to a butanamide backbone. It is primarily used for research purposes and has various applications in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide typically involves the reaction of 4-chlorobutanoyl chloride with 3-ethoxy-5-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
4-chlorobutanoyl chloride+3-ethoxy-5-methylaniline→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps such as recrystallization or chromatography, and quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Applications De Recherche Scientifique
4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Chloro-N-(3-ethoxy-5-methylphenyl)butanamide can be compared with other similar compounds, such as:
- 4-Chloro-N-(3-ethoxyphenyl)butanamide
- 4-Chloro-N-(3-methylphenyl)butanamide
- 4-Chloro-N-(3-ethoxy-4-methylphenyl)butanamide
These compounds share structural similarities but differ in the presence or position of substituents like ethoxy or methyl groups. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H18ClNO2 |
|---|---|
Poids moléculaire |
255.74 g/mol |
Nom IUPAC |
4-chloro-N-(3-ethoxy-5-methylphenyl)butanamide |
InChI |
InChI=1S/C13H18ClNO2/c1-3-17-12-8-10(2)7-11(9-12)15-13(16)5-4-6-14/h7-9H,3-6H2,1-2H3,(H,15,16) |
Clé InChI |
VNEJYYZDEASHAM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1)NC(=O)CCCCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Tert-butylphenyl)methyl]oxirane](/img/structure/B13200855.png)
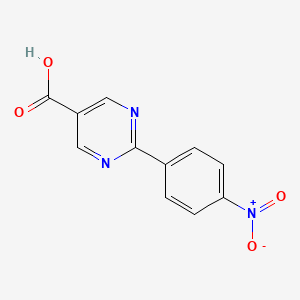
![tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate](/img/structure/B13200864.png)
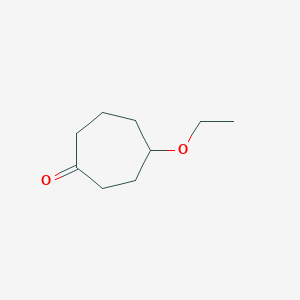
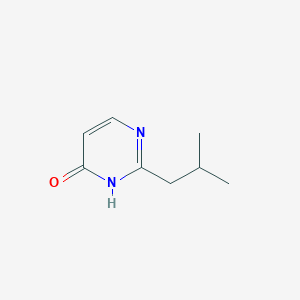
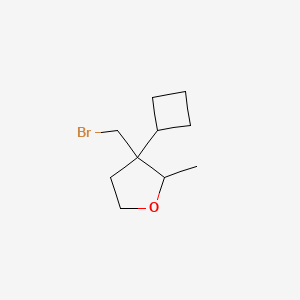
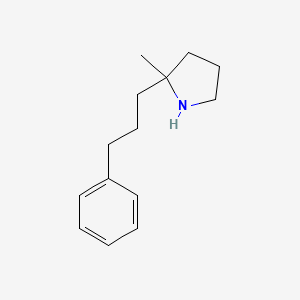
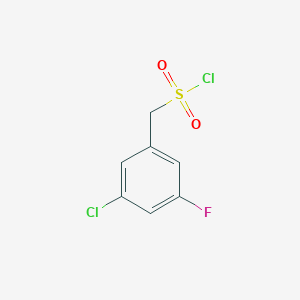

![Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13200902.png)
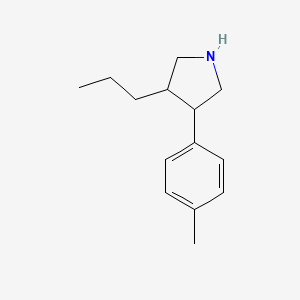
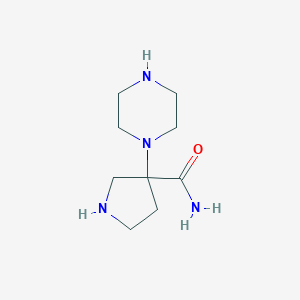
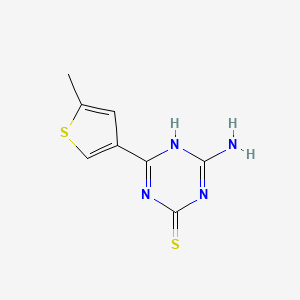
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentan-1-ol](/img/structure/B13200920.png)
